Methyl 5-(1-phenylethyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate
Overview
Description
Methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines a thiophene ring, an isonicotinoyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-phenylethyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isonicotinoyl Group: This step involves the reaction of the thiophene derivative with isonicotinoyl chloride in the presence of a base such as pyridine.
Addition of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 5-(1-phenylethyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes like DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(isonicotinoylamino)-5-(1-phenylethyl)-3-thiophenecarboxylate: Unique due to the combination of the thiophene ring, isonicotinoyl group, and phenylethyl group.
Methyl 2-(isonicotinoylamino)-3-thiophenecarboxylate: Lacks the phenylethyl group.
Methyl 2-(aminocarbonyl)-5-(1-phenylethyl)-3-thiophenecarboxylate: Lacks the isonicotinoyl group.
Uniqueness
The uniqueness of Methyl 5-(1-phenylethyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 5-(1-phenylethyl)-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-13(14-6-4-3-5-7-14)17-12-16(20(24)25-2)19(26-17)22-18(23)15-8-10-21-11-9-15/h3-13H,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCBHOXOEMOJGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(S2)NC(=O)C3=CC=NC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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